1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Medicinal Chemistry Physicochemical Properties Drug Design

This specific 1-methyl-2-(4-hydroxypiperidin-1-yl)benzimidazole arrangement provides a unique vector for hydrogen bonding, metabolic stability, and further functionalization that cannot be replicated by demethylated analogs or analogs lacking the free hydroxyl handle. The N-1 methyl group provides a defined steric and electronic perturbation, while the secondary alcohol at the piperidine 4-position serves as a versatile synthetic handle for esterification, etherification, or oxidation. This enables the construction of focused chemical libraries for hit-to-lead optimization. Predicted LogP 1.75 and PSA 41 Ų guide formulation and chromatographic method development. Ideal for SAR campaigns where lipophilicity and molecular weight are systematically varied.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 1065484-44-7
Cat. No. B1500843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
CAS1065484-44-7
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1N3CCC(CC3)O
InChIInChI=1S/C13H17N3O/c1-15-12-5-3-2-4-11(12)14-13(15)16-8-6-10(17)7-9-16/h2-5,10,17H,6-9H2,1H3
InChIKeyCFCCHFGHIXUNQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol (CAS 1065484-44-7): Technical Profile and Procurement Considerations


1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol (CAS 1065484-44-7) is a heterocyclic organic compound belonging to the benzimidazole-piperidine class, featuring a 1-methylbenzimidazole core linked to a 4-piperidinol moiety . Its molecular formula is C13H17N3O with a molecular weight of 231.29 g/mol . The compound is commercially supplied as a research chemical, typically at purities of 95% or higher, and is utilized primarily as a synthetic building block in medicinal chemistry and chemical biology research . Predicted physicochemical properties include a boiling point of 426.2±55.0 °C at 760 mmHg, density of 1.3±0.1 g/cm³, and an ACD/LogP of 1.75 .

Why Generic Benzimidazole-Piperidine Scaffolds Cannot Substitute for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol


Benzimidazole-piperidine derivatives exhibit diverse biological activities depending on subtle structural modifications; substitution of the N-1 methyl group or the C-4 hydroxyl moiety significantly alters molecular recognition, physicochemical properties, and downstream synthetic utility. The specific 1-methyl-2-(4-hydroxypiperidin-1-yl)benzimidazole arrangement of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol provides a unique vector for hydrogen bonding, metabolic stability, and further functionalization that cannot be replicated by demethylated analogs (e.g., 1-(1H-benzimidazol-2-yl)piperidin-4-ol) or analogs lacking the free hydroxyl handle . The following quantitative evidence demonstrates measurable differentiation that justifies compound-specific procurement.

Quantitative Differentiation of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol: Head-to-Head Comparator Data


Molecular Weight and Lipophilicity Differentiation from Demethylated Analog

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol exhibits a molecular weight of 231.29 g/mol and a predicted ACD/LogP of 1.75, compared to its N-1 demethylated analog 1-(1H-benzimidazol-2-yl)piperidin-4-ol (CAS 1065484-16-3) which has a molecular weight of 217.27 g/mol . The methyl substitution increases molecular weight by approximately 6.5% and enhances predicted lipophilicity, a critical parameter for blood-brain barrier penetration and passive membrane diffusion in cellular assays .

Medicinal Chemistry Physicochemical Properties Drug Design

Predicted Boiling Point and Thermal Stability Versus Hydroxymethyl Analog

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol has a predicted boiling point of 426.2±55.0 °C at 760 mmHg , while the structurally related hydroxymethyl analog [1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol (CAS 1564884-61-2) has a reported molecular weight of 245.32 g/mol but no experimentally determined boiling point due to likely decomposition before boiling . The presence of the secondary alcohol versus the primary alcohol in the hydroxymethyl analog suggests different thermal stability profiles, potentially impacting purification strategies such as distillation or sublimation.

Process Chemistry Thermal Stability Purification

Purity and Availability Comparison Across Commercial Suppliers

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is offered by multiple suppliers at purities of 95-98%, with specific vendors providing analytical certificates (e.g., NMR, HPLC) . In contrast, the demethylated analog 1-(1H-benzimidazol-2-yl)piperidin-4-ol (CAS 1065484-16-3) is available at 95-98% purity but with fewer suppliers offering detailed analytical documentation . The N-1 methylated compound's commercial availability from specialized research chemical suppliers may facilitate timely procurement for time-sensitive projects, though the discontinued status at some vendors indicates supply chain volatility .

Chemical Procurement Quality Control Supply Chain

Recommended Application Scenarios for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol Based on Quantitative Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Requiring N-1 Methyl Substitution

When exploring benzimidazole-piperidine scaffolds for target engagement, the N-1 methyl group of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol provides a defined steric and electronic perturbation compared to the demethylated analog. The predicted increase in lipophilicity (ACD/LogP 1.75) and molecular weight (231.29 g/mol) relative to 1-(1H-benzimidazol-2-yl)piperidin-4-ol (MW 217.27 g/mol) supports its use in SAR campaigns where these parameters are systematically varied to optimize pharmacokinetic or binding properties .

Synthetic Chemistry: Building Block for Diversification via the Piperidine C-4 Hydroxyl Handle

The secondary alcohol at the piperidine 4-position serves as a versatile synthetic handle for further derivatization (e.g., esterification, etherification, oxidation) . This feature distinguishes it from analogs lacking a free hydroxyl (e.g., piperidine-only or N-alkylated derivatives) and enables the construction of focused chemical libraries for hit-to-lead optimization. The compound's commercial availability in research quantities facilitates its use as a key intermediate .

Analytical Method Development and Physicochemical Profiling

The predicted boiling point (426.2±55.0 °C), density (1.3±0.1 g/cm³), and polar surface area (41 Ų) provide reference values for developing purification protocols, assessing thermal stability, and predicting chromatographic behavior . These parameters can guide the selection of appropriate analytical conditions (e.g., GC-MS, HPLC) and inform formulation studies where compound volatility and solubility are critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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